Anisomycin

概要

説明

アニソマイシンは、フラゲシジンとしても知られており、Streptomyces griseolusという細菌によって産生される抗生物質です。主に、60S リボソームサブユニットのペプチジル転移酵素活性を標的とすることで、真核細胞におけるタンパク質合成を阻害する能力で知られています。 この化合物は、特に分子生物学や生化学の分野において、科学研究で重要な用途があります .

準備方法

合成経路と反応条件: アニソマイシンは、様々な化学経路によって合成することができます。一般的な方法の1つには、4-メトキシフェニルアセトニトリルとグリシンを縮合させ、その後環化とアセチル化の工程を行う方法があります。 反応条件としては、通常、ピロリジン環の形成を促進するために、強酸または強塩基と高温を用いる必要があります .

工業的生産方法: アニソマイシンの工業的生産は、多くの場合、Streptomyces griseolusを用いた発酵プロセスに依存しています。この細菌は、栄養豊富な培地で培養され、アニソマイシンは発酵ブロスから抽出されます。 この方法は、コスト効率とスケーラビリティの観点から好まれています .

化学反応の分析

反応の種類: アニソマイシンは、以下を含む様々な化学反応を受けます。

酸化: アニソマイシンは、対応するケトンまたはカルボン酸を生成するために酸化することができます。

還元: 還元反応によって、アニソマイシンはアルコール誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。

主な生成物:

酸化: アニソマイシンケトンまたはカルボン酸の生成。

還元: アニソマイシンアルコール誘導体の生成。

置換: 様々な置換アニソマイシン化合物の生成.

4. 科学研究における用途

アニソマイシンは、科学研究で幅広い用途を持っています。

化学: タンパク質合成とリボソーム機能を研究するためのツールとして使用されています。

生物学: 細胞ストレス応答とシグナル伝達経路を調査するための実験で用いられています。

医学: 記憶の固定を阻害することで、精神障害の治療における可能性を探られています。

科学的研究の応用

Neuroscience

Anisomycin has been extensively used to study memory formation and synaptic plasticity. Its ability to inhibit protein synthesis allows researchers to investigate the molecular mechanisms underlying long-term potentiation (LTP) and memory consolidation.

- Case Study : A study demonstrated that this compound administration before high-frequency stimulation in amygdala slices resulted in a rapid decay of LTP, indicating its role in memory processes . The effects varied based on the timing and method of administration (e.g., intraperitoneal vs. local microinfusion) with significant implications for understanding memory-related disorders .

Oncology

Recent research has proposed therapeutic applications for this compound in cancer treatment. It has shown potential in sensitizing malignant cells to apoptosis, particularly when combined with other chemotherapeutic agents.

- Case Study : Research indicated that this compound could enhance the efficacy of certain anticancer drugs by activating apoptotic pathways in tumor cells . This suggests a dual role where this compound not only inhibits protein synthesis but also modulates cell survival pathways.

Immunology

This compound has been explored for its immunosuppressive properties, particularly in the context of transplant rejection and autoimmune diseases. Its ability to inhibit T-cell activation presents a potential avenue for therapeutic intervention.

- Case Study : this compound was shown to inhibit T-cell proliferation in murine models, suggesting its utility as an immunosuppressant during organ transplantation . This effect is mediated through its action on protein synthesis and subsequent modulation of immune responses.

Challenges and Considerations

While this compound is a powerful tool for research, its application is not without challenges. The specificity of its effects can vary based on dosage and administration route. Moreover, the potential for off-target effects necessitates careful experimental design to ensure accurate interpretation of results.

作用機序

アニソマイシンは、60S リボソームサブユニットに結合して、ペプチジル転移酵素活性を阻害することで、その効果を発揮します。この作用は、タンパク質合成中のペプチド結合の形成を阻止し、タンパク質産生の阻害につながります。 さらに、アニソマイシンは、ストレス活性化タンパク質キナーゼとマイトジェン活性化タンパク質キナーゼ経路を活性化して、細胞応答にさらに影響を与える可能性があります .

類似の化合物:

シクロヘキシミド: 60S リボソームサブユニットを標的とする別のタンパク質合成阻害剤。

ピューロマイシン: 翻訳中の早期鎖終結を引き起こすことで、タンパク質合成を阻害します。

クロラムフェニコール: 原核生物において、50S リボソームサブユニットに結合し、ペプチジル転移酵素活性を阻害します.

アニソマイシンの独自性: アニソマイシンは、タンパク質合成を阻害し、特定の細胞シグナル伝達経路を活性化するという二重の役割を果たすことから、ユニークです。 この二重の機能により、基礎研究と応用研究の両方で貴重なツールとなっています .

類似化合物との比較

Cycloheximide: Another protein synthesis inhibitor that targets the 60S ribosomal subunit.

Puromycin: Inhibits protein synthesis by causing premature chain termination during translation.

Chloramphenicol: Binds to the 50S ribosomal subunit, inhibiting peptidyl transferase activity in prokaryotes.

Uniqueness of Anisomycin: this compound is unique due to its dual role in inhibiting protein synthesis and activating specific cellular signaling pathways. This dual functionality makes it a valuable tool in both basic and applied research .

生物活性

Anisomycin, a compound derived from the bacterium Streptomyces griseolus, is primarily recognized as a potent inhibitor of protein synthesis. Its biological activities extend beyond this role, influencing various cellular pathways and exhibiting potential therapeutic applications. This article delves into the multifaceted biological activities of this compound, supported by empirical data, case studies, and detailed research findings.

This compound functions mainly as a reversible inhibitor of protein synthesis by binding to the 60S ribosomal subunit, specifically inhibiting peptidyl transferase activity. This inhibition leads to a cascade of cellular responses, including activation of mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 pathways, which are crucial for regulating cell survival and apoptosis .

Key Mechanisms:

- Inhibition of Protein Synthesis : this compound disrupts translation by affecting ribosomal function.

- Activation of MAPK Pathways : It enhances the phosphorylation of JNK and p38, promoting apoptotic signaling in various cell types .

- Regulation of Gene Expression : this compound can superinduce certain gene expressions while degrading others, affecting both pro-apoptotic and anti-apoptotic mechanisms .

Biological Activities

This compound exhibits diverse biological activities that have been explored in various studies. Below are some notable effects:

1. Anti-inflammatory Effects

Research indicates that this compound can attenuate inflammatory responses in macrophages. In a study involving LPS-stimulated RAW264.7 macrophages, this compound treatment significantly reduced the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-1β. This effect was attributed to the inhibition of NF-κB pathway activation, demonstrating its potential as an anti-inflammatory agent .

| Inflammatory Mediators | Control (LPS) | This compound Treatment |

|---|---|---|

| iNOS | Increased | Decreased |

| COX-2 | Increased | Decreased |

| TNF-α | Increased | Decreased |

| IL-1β | Increased | Decreased |

2. Apoptosis Induction

This compound has been shown to sensitize cancer cells to apoptosis. In glucocorticoid-resistant acute lymphoblastic leukemia cells, this compound increased apoptosis through MAPK pathway activation, suggesting its potential use in cancer therapy .

3. Cognitive Effects

This compound's role in memory processing has been extensively studied. It has been shown to impair memory consolidation when administered post-acquisition in animal models. For instance, mice treated with this compound exhibited reduced freezing behavior during memory tests conducted days after conditioning, indicating disrupted memory retrieval processes .

Case Study 1: this compound and Memory Impairment

A study investigated the effects of this compound on memory retention in rats trained for inhibitory avoidance tasks. Rats receiving this compound post-training showed impaired performance on subsequent tests compared to controls. However, this impairment was temporary and demonstrated spontaneous recovery over time .

Case Study 2: this compound's Anti-inflammatory Properties

In a model examining sepsis-related inflammation, this compound was effective in reducing inflammatory cytokine production in macrophages exposed to LPS. The study highlighted its potential therapeutic role in managing inflammatory diseases .

特性

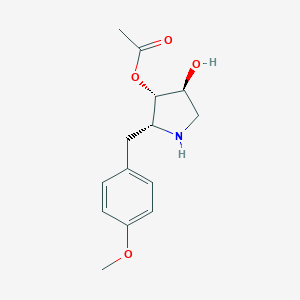

IUPAC Name |

[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJYKKNCCRKFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860286 | |

| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13962-16-8 | |

| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anisomycin is a pyrrolidine antibiotic that primarily acts as a potent and reversible inhibitor of protein synthesis. [, , , , ] It accomplishes this by binding to the 60S ribosomal subunit, specifically the peptidyl transferase center, thereby disrupting peptide bond formation and effectively halting protein translation. [, , ]

A: While protein synthesis inhibition is its primary mode of action, this compound also exhibits diverse cellular effects. It is known to activate various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, both implicated in stress responses, apoptosis, and inflammation. [, , , , , , , , ]

A: Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase, preventing cells from entering the S phase and undergoing DNA replication. [, , , ] This cell cycle arrest contributes to its growth inhibitory effects on various cell types, including tumor cells.

A: Yes, this compound has been shown to induce apoptosis in a variety of cell types, including cancer cells. [, , , , , , , ] This apoptotic effect is thought to be mediated through multiple pathways, including caspase activation, upregulation of pro-apoptotic proteins like Bim and Bad, downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the induction of mitochondrial dysfunction. [, , ]

A: The molecular formula of this compound is C14H19NO4, and its molecular weight is 265.31 g/mol. []

A: While the provided research papers do not extensively cover the SAR of this compound, one study demonstrated that even subtle structural changes, like acetylation, can significantly alter its biological activity. [] Specifically, acetylated derivatives of this compound lost their ability to inhibit protein synthesis and failed to induce phase shifts in the circadian rhythm of Aplysia eye, highlighting the importance of specific structural features for its biological activity. []

ANone: Researchers have employed various in vitro assays to investigate the effects of this compound. These include:

- Cell viability assays (MTT assays): To assess the cytotoxic effects of this compound on different cell lines, including cancer cells. [, , , , ]

- Cell cycle analysis (flow cytometry): To determine the impact of this compound on cell cycle progression and its ability to induce cell cycle arrest. [, , , ]

- Apoptosis assays (Annexin V staining, TUNEL assay): To evaluate the ability of this compound to induce programmed cell death in various cell types. [, , , , ]

- Western blotting: To analyze the changes in protein expression levels of specific targets, including apoptotic markers, cell cycle regulators, and signaling molecules, in response to this compound treatment. [, , , , ]

- Luciferase reporter assays: To investigate the effects of this compound on gene transcription and identify potential downstream targets. []

ANone: Several animal models have been employed to study the in vivo effects of this compound, including:

- Rodent models of cancer: To evaluate the antitumor activity of this compound. [, , , ]

- Mouse models of ovarian cancer stem cells: To investigate the effects of this compound on the proliferation, invasion, and tumorigenicity of ovarian cancer stem cells. [, , ]

- Rat models of allogeneic skin transplantation: To assess the immunosuppressive potential of this compound in preventing transplant rejection. [, ]

- Rat models of myocardial ischemia/reperfusion injury: To investigate the cardioprotective effects of this compound and its impact on left ventricular function and infarct size. [, ]

- Mouse models of fear conditioning: To study the role of protein synthesis in memory formation and the amnesic effects of this compound. [, ]

ANone: While this compound has shown promising results in preclinical studies, no clinical trials involving this compound as a therapeutic agent for human diseases have been conducted to date. Further research is necessary to determine its safety and efficacy in humans.

A: this compound, a pyrrolidine antibiotic, was first isolated in 1954 from Streptomyces griseolus. [, ] Initially, its potent protein synthesis inhibitory activity garnered interest for its antifungal properties. [, ]

A: While initially investigated for its antifungal properties, research on this compound has significantly broadened. The discovery of its ability to activate specific stress-activated protein kinases, particularly p38 MAPK and JNK, opened new avenues for investigating its role in cellular stress responses, apoptosis, and inflammation. [, , ] Furthermore, its use in various animal models, including those for cancer, transplant rejection, and memory, highlights its versatility as a research tool for understanding complex biological processes. [, , , , , ]

ANone: Research on this compound exemplifies a convergence of disciplines, highlighting the importance of interdisciplinary collaboration. Its study spans various fields:

- Microbiology: Initial isolation and characterization of this compound as an antibiotic produced by Streptomyces griseolus. [, ]

- Molecular Biology and Biochemistry: Elucidating the mechanism of action of this compound as a protein synthesis inhibitor and its interactions with ribosomal subunits. [, , ]

- Cell Biology: Investigating the downstream effects of this compound on cell cycle progression, apoptosis, and activation of signaling pathways. [, , , , , , , , , ]

- Neuroscience: Utilizing this compound as a tool to study the role of protein synthesis in memory formation and consolidation. [, , , ]

- Immunology: Exploring the immunosuppressive potential of this compound in the context of transplant rejection. [, ]

- Oncology: Evaluating the antitumor activity of this compound in various cancer models. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。